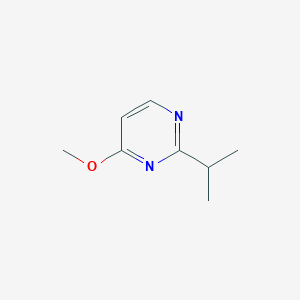

2-Isopropyl-4-methoxypyrimidine

Description

Contextual Significance of Pyrimidine (B1678525) Heterocycles in Chemical Research

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at the first and third positions, is a cornerstone of organic and medicinal chemistry. ignited.innumberanalytics.com Its derivatives are integral to a multitude of biological processes and have found extensive applications in pharmaceuticals and agrochemicals. ignited.innumberanalytics.com The pyrimidine core is a fundamental component of nucleic acids (DNA and RNA) in the form of cytosine, thymine, and uracil, highlighting its profound biological importance. ignited.innih.gov This inherent biocompatibility allows pyrimidine-based compounds to readily interact with enzymes and other cellular components. nih.govresearchgate.net Consequently, pyrimidine scaffolds are a focal point in drug discovery, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govmdpi.com

Overview of Substituted Pyrimidines: Structural Diversity and Research Relevance

The versatility of the pyrimidine ring allows for the synthesis of a vast array of substituted derivatives, each with unique properties and applications. researchgate.netmdpi.com The ability to modify the pyrimidine core at its various positions (2, 4, 5, and 6) provides a powerful tool for medicinal chemists to fine-tune the biological activity of these compounds. researchgate.net This structural diversity has led to the development of a significant number of clinically approved drugs containing the pyrimidine scaffold. nih.govmdpi.com Research into substituted pyrimidines is a dynamic field, continually exploring new synthetic methodologies and therapeutic applications. nih.govnih.gov The development of novel pyrimidine derivatives is driven by the need for new therapeutic agents to combat diseases and address challenges such as drug resistance. nih.gov

Specific Positioning of 2-Isopropyl-4-methoxypyrimidine within Pyrimidine Derivatives

This compound belongs to the class of disubstituted pyrimidines. Its structure is characterized by an isopropyl group at the C2 position and a methoxy (B1213986) group at the C4 position of the pyrimidine ring. This specific substitution pattern imparts distinct chemical properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis. While not as widely studied as some other pyrimidine derivatives, this compound serves as a key building block in the creation of more complex molecules. Its structural features are of interest to researchers exploring the structure-activity relationships of pyrimidine-based compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

4-methoxy-2-propan-2-ylpyrimidine |

InChI |

InChI=1S/C8H12N2O/c1-6(2)8-9-5-4-7(10-8)11-3/h4-6H,1-3H3 |

InChI Key |

LEBXSRJXGRZVLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=CC(=N1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isopropyl 4 Methoxypyrimidine and Analogues

De Novo Heterocycle Synthesis Approaches for Pyrimidine (B1678525) Core Formation

The fundamental approach to constructing the pyrimidine ring system from non-cyclic starting materials is known as de novo heterocycle synthesis. These methods involve the systematic assembly of the six-membered ring from smaller, acyclic fragments that contain the requisite carbon and nitrogen atoms.

Condensation Reactions for Pyrimidine Ring Construction

The most direct and widely utilized method for constructing the 2-isopropylpyrimidine (B1610616) core is the Pinner synthesis. This reaction involves the condensation of an amidine with a 1,3-dicarbonyl compound. slideshare.net To obtain the 2-isopropyl substitution, isobutyramidine (or its hydrochloride salt) is the required N-C-N fragment. This is reacted with a β-ketoester, such as ethyl acetoacetate, which provides the C-C-C fragment. The initial condensation and subsequent cyclization yield a 2-isopropyl-4-hydroxypyrimidine derivative. google.com The "hydroxy" group at the 4-position exists in tautomeric equilibrium with its more stable keto form, 2-isopropylpyrimidin-4(3H)-one.

Table 1: Pinner Synthesis for 2-Isopropyl-4-hydroxypyrimidine Core

| Reactant 1 (N-C-N Fragment) | Reactant 2 (C-C-C Fragment) | Product |

| Isobutyramidine | Ethyl acetoacetate | 2-Isopropyl-6-methyl-4-hydroxypyrimidine |

| Isobutyramidine | Diethyl malonate | 2-Isopropyl-4,6-dihydroxypyrimidine |

| Isobutyramidine | Ethyl benzoylacetate | 2-Isopropyl-4-hydroxy-6-phenylpyrimidine |

This table illustrates the Pinner condensation reaction, a key strategy for forming the 2-isopropylpyrimidine core structure from acyclic precursors.

Biginelli Reaction and Modified Approaches for Pyrimidine Synthesis

The Biginelli reaction is a classic multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.gov This acid-catalyzed one-pot synthesis is a powerful tool for rapidly assembling the pyrimidine scaffold. nih.gov While the direct product is a dihydropyrimidine (B8664642), subsequent oxidation can lead to the aromatic pyrimidine ring. For the synthesis of analogues, an appropriately substituted aldehyde and a β-ketoester would be chosen. Although not the most direct route to 2-Isopropyl-4-methoxypyrimidine itself, the Biginelli reaction framework is a foundational strategy in pyrimidine synthesis due to its efficiency and modularity.

Table 2: General Reactants for the Biginelli Reaction

| Component 1 | Component 2 | Component 3 |

| Aldehyde (e.g., Benzaldehyde) | β-Ketoester (e.g., Ethyl acetoacetate) | Urea or Thiourea |

This table shows the three core components that combine in the Biginelli reaction to form a dihydropyrimidine ring.

Ring Closure Reactions from Acyclic Precursors

Beyond the named reactions, the broader principle of pyrimidine synthesis relies on the ring closure of acyclic precursors. The core strategy involves combining a three-carbon unit (C-C-C) with a two-nitrogen unit (N-C-N). The reaction between isobutyramidine and a β-ketoester described under the Pinner synthesis is a prime example of this approach. slideshare.netgoogle.com The versatility of this method allows for the introduction of various substituents on the final pyrimidine ring by selecting appropriately substituted starting materials. For instance, using different β-dicarbonyl compounds can introduce diverse groups at the 4, 5, and 6-positions of the pyrimidine ring, while the choice of amidine determines the substituent at the 2-position.

Functionalization Strategies for Isopropyl and Methoxy (B1213986) Group Introduction

Once the pyrimidine core is formed, subsequent reactions are often necessary to install the desired functional groups. For this compound, the isopropyl group is typically incorporated during the initial ring synthesis. The key challenge is the introduction of the 4-methoxy group.

Halogenation and Subsequent Nucleophilic Substitution Reactions

The most established and reliable method for introducing a methoxy group at the 4-position of the pyrimidine ring begins with the corresponding 4-hydroxypyrimidine (B43898) intermediate obtained from the Pinner synthesis. This process involves a two-step sequence:

Halogenation: The 4-hydroxypyrimidine (pyrimidinone) is converted into a more reactive 4-chloropyrimidine. This is typically achieved by treating the hydroxypyrimidine with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Nucleophilic Substitution: The resulting 4-chloro-2-isopropylpyrimidine is then subjected to a nucleophilic aromatic substitution (SNAr) reaction. Treatment with sodium methoxide (B1231860) (NaOCH₃) in a suitable solvent like methanol (B129727) leads to the displacement of the chloride ion by the methoxide ion, yielding the final product, this compound. rsc.org The electron-withdrawing nature of the ring nitrogens facilitates this substitution at the 4-position.

Table 3: Two-Step Synthesis of this compound from its Hydroxy Analogue

| Starting Material | Reagent(s) | Intermediate/Product |

| 2-Isopropyl-4-hydroxypyrimidine | 1. POCl₃ | 4-Chloro-2-isopropylpyrimidine |

| 4-Chloro-2-isopropylpyrimidine | 2. NaOCH₃, MeOH | This compound |

This table outlines the standard functionalization pathway to introduce a methoxy group onto the pyrimidine ring via a chloro intermediate.

Direct Alkylation Methods for Pyrimidine Functionalization

Direct alkylation is another important strategy in pyrimidine chemistry, though it is more commonly used for N-alkylation rather than O-alkylation of hydroxypyrimidines. Hydroxypyrimidines, existing predominantly as pyrimidinones (B12756618), can be alkylated at a ring nitrogen atom using alkylating agents like dimethyl sulfate (B86663) or alkyl halides. acs.orgacs.org For example, the reaction of 2-amino-4-hydroxypyrimidine with dimethyl sulfate results in methylation at the N3 position. acs.org While direct O-alkylation to form a methoxy group is less common than the halogenation-substitution route due to competing N-alkylation, it remains a considered strategy in the broader context of pyrimidine functionalization. The Hilbert-Johnson reaction is a classic example where silylated pyrimidinones react with alkyl halides, sometimes leading to O-alkylation, although it is primarily used for the synthesis of nucleosides.

An in-depth examination of the synthetic routes toward this compound and its analogues reveals a landscape of sophisticated chemical strategies. These methodologies range from classical nucleophilic substitutions to modern catalytic and rearrangement tactics, enabling precise control over the pyrimidine core's functionalization. This article details specific synthetic approaches, focusing on methoxylation, advanced catalytic reactions, and innovative deconstruction-reconstruction strategies.

Chemical Reactivity and Transformation Mechanisms of 2 Isopropyl 4 Methoxypyrimidine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution. The positions of the substituents play a crucial role in modulating this reactivity.

The pyrimidine nucleus has distinct reactive sites for electrophilic and nucleophilic attacks. Due to the electron-withdrawing nature of the two nitrogen atoms, the carbon atoms in the ring are electron-poor, particularly at the C-2, C-4, and C-6 positions. Conversely, the C-5 position is comparatively more electron-rich.

Electrophilic Substitution : This type of reaction is generally difficult for pyrimidines unless the ring is activated by electron-donating groups. When it does occur, it preferentially takes place at the C-5 position, which has the highest electron density among the ring carbons. researchgate.netslideshare.net

Nucleophilic Substitution : The pyrimidine ring is activated towards nucleophilic attack, especially at the C-2, C-4, and C-6 positions. slideshare.net These positions are the most electron-deficient and can readily accommodate a nucleophilic attack, often leading to the displacement of a leaving group.

| Position | Reaction Type | Reactivity | Reason |

|---|---|---|---|

| C-2 | Nucleophilic | High | Electron-deficient due to adjacent nitrogen atoms. |

| C-4 | Nucleophilic | High | Electron-deficient due to adjacent nitrogen atoms. |

| C-5 | Electrophilic | Preferred Site | Relatively higher electron density compared to other carbons. |

| C-6 | Nucleophilic | High | Electron-deficient due to adjacent nitrogen atoms. |

The substituents at the C-2 and C-4 positions of 2-isopropyl-4-methoxypyrimidine significantly influence the ring's reactivity. Both the isopropyl and methoxy (B1213986) groups are classified as electron-donating groups (EDGs), which activate the pyrimidine ring towards electrophilic substitution and can modulate the course of nucleophilic reactions. acs.org

Methoxy Group (-OCH₃) : As a strong electron-donating group, the methoxy substituent at the C-4 position increases the electron density of the pyrimidine ring, particularly at the ortho and para positions relative to itself. This enhances the nucleophilicity of the ring, making electrophilic attack at the C-5 position more feasible than in an unsubstituted pyrimidine. acs.org In nucleophilic substitution reactions, the methoxy group is a potential leaving group, although less so than a halogen. Its presence can influence the regioselectivity of nucleophilic attack.

Isopropyl Group (-CH(CH₃)₂) : The isopropyl group at the C-2 position is a weakly activating, electron-donating group through an inductive effect. youtube.com Its primary influence is often steric. Being a bulky group, it can hinder the approach of reactants to the adjacent positions (N-1, N-3, and C-6), a phenomenon known as steric hindrance. youtube.com

The combined electronic effects of these two groups make the C-5 position the most nucleophilic and thus the most likely site for electrophilic attack. For nucleophilic substitution, the C-6 position is the most probable target, as the C-2 and C-4 positions are already substituted. If a reaction were to force the displacement of one of the existing groups, the methoxy group at C-4 would be a more likely leaving group than the isopropyl group at C-2 under many nucleophilic conditions. Studies on other substituted pyrimidines have shown that alkoxy groups can be displaced in nucleophilic substitution reactions. nih.gov

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| Isopropyl | C-2 | Weakly Electron-Donating (Inductive) | High | Activates the ring slightly; sterically hinders attack at adjacent positions. |

| Methoxy | C-4 | Strongly Electron-Donating (Mesomeric) | Moderate | Strongly activates the ring towards electrophilic attack at C-5; can act as a leaving group in nucleophilic substitution. |

Ring-Opening and Rearrangement Reactions

Substituted pyrimidines can undergo a variety of reactions that involve the cleavage and reorganization of the heterocyclic ring, often triggered by computational, photochemical, or thermal stimuli.

Computational chemistry provides powerful tools for elucidating complex reaction mechanisms that are difficult to observe experimentally. Quantum chemical calculations can map out the energy landscapes of reaction pathways, identify transient intermediates, and predict the influence of substituents on reaction barriers. researchgate.netnih.gov

For instance, computational studies on the deconstruction-reconstruction of pyrimidines have detailed a mechanism involving the addition of nucleophiles, subsequent ring-opening to form a vinamidinium salt intermediate, fragmentation, and finally ring-closing to form a new heterocyclic system. researchgate.net These studies revealed that substituents play a critical role in stabilizing key intermediates; for example, a C4-aryl substituent was found to be crucial for stabilizing the vinamidinium salt intermediate. researchgate.net While this specific study did not involve this compound, the principles are applicable. A computational analysis of this molecule would likely focus on how the electronic properties of the methoxy group and the steric/electronic nature of the isopropyl group affect the stability of potential ring-opened intermediates and the energy barriers for their formation and subsequent reactions.

The N-oxidation of a pyrimidine ring introduces an N-oxide functional group, which dramatically alters its photochemical reactivity. semanticscholar.org Irradiation of heteroaromatic N-oxides with UV light can lead to a variety of rearrangements. wur.nlacs.org A primary photochemical pathway for many heterocyclic N-oxides involves isomerization to a highly strained oxaziridine (B8769555) intermediate. wur.nlnih.gov This intermediate is typically unstable and can undergo further thermal or photochemical reactions, leading to ring-rearranged products or deoxygenation to the parent heterocycle. wur.nlnih.gov

For pyrimidine N-oxides, the excited singlet state is often implicated in isomerizations and rearrangements, while the triplet state may be responsible for deoxygenation. wur.nl The specific products formed depend on the substitution pattern and reaction conditions. While direct photochemical studies on this compound N-oxide are not detailed in the provided search results, the presence of an electron-donating methoxy group has been shown in other systems, like pyridazine (B1198779) N-oxides, to significantly accelerate photoisomerization. nih.gov This suggests that the N-oxide of this compound would also be highly susceptible to photochemical rearrangement.

Ultraviolet (UV) irradiation can induce significant transformations in pyrimidine rings, most notably in the context of DNA, where it leads to the formation of pyrimidine dimers. nih.govnih.gov This process involves the [2+2] cycloaddition between two adjacent pyrimidine bases. While this is not a ring contraction, it demonstrates the susceptibility of the pyrimidine double bonds to photochemical reactions.

More relevant to ring contraction, some heterocyclic systems undergo photochemical rearrangement that results in a smaller ring. For example, the irradiation of certain heteroaromatic N-oxides can lead to intermediates that fragment and re-close into different ring systems. wur.nl Ring contraction of 4-substituted-6-phenyl(methyl)pyrimidine 1-oxides to 5-amino-3-phenyl(methyl)isoxazoles has been observed, although this specific transformation occurs under treatment with amide ions rather than solely by UV irradiation. wur.nl

The direct ring contraction of this compound under UV light is not a commonly reported phenomenon in the surveyed literature. The typical photoreactions involve dimerization, solvent addition, or, in the case of N-oxides, complex rearrangements. acs.orgnih.gov The formation of oxidized photoproducts, as seen in the UV irradiation of pyrimidine in water ice to form uracil, is another possible pathway. astrochem.orgnasa.gov

Functional Group Transformations and Derivatization

The pyrimidine core of this compound is a versatile scaffold for chemical synthesis, allowing for numerous transformations. The electron-withdrawing nature of the ring nitrogens makes the carbon atoms at positions 2, 4, and 6 electrophilic and thus susceptible to nucleophilic attack. wikipedia.org This facilitates a range of derivatization reactions, enabling the introduction and modification of various functional groups.

Amine Introduction and Modification

The introduction of amine groups onto the pyrimidine ring is a common transformation. Given that the 2-, 4-, and 6-positions of the pyrimidine ring are electron-deficient, they are prime targets for nucleophilic substitution reactions. wikipedia.org While direct synthesis data for amination of this compound is not prevalent, the synthesis of related structures, such as 5-(2-Isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine, demonstrates that the pyrimidine scaffold can be readily functionalized with amine groups. pharmaffiliates.com

Such transformations typically proceed via nucleophilic aromatic substitution (SNAr), where the methoxy group at the C4 position or a suitable leaving group at the C2 position could be displaced by an amine. The general mechanism involves the attack of an amine nucleophile on the electron-deficient carbon, forming a tetrahedral intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.

Table 1: Potential Amine Introduction Reactions

| Reaction Type | Reagents | Position of Substitution | Resulting Product Class |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Ammonia, Primary/Secondary Amines | C4 (displacing methoxy) | 4-aminopyrimidine derivatives |

Carbon-Nitrogen Bond Formation Reactions

Carbon-Nitrogen (C-N) bond formation is a fundamental process in the derivatization of nitrogen-containing heterocycles like pyrimidine. These reactions are crucial for synthesizing more complex molecules from the this compound core. Such bond formations can be achieved through various synthetic methodologies, including cross-coupling reactions. For instance, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are powerful tools for forming C-N bonds between an aryl or heteroaryl halide and an amine. In the context of our subject compound, if a halogen were introduced onto the pyrimidine ring, it would serve as an excellent handle for such transformations.

Cytochrome P450 enzymes have also been identified as catalysts for C-N bond formation in biological systems and biosynthetic pathways, highlighting the diverse mechanisms through which these bonds can be constructed. nih.gov While not directly studied for this compound, these enzymatic and catalytic methods represent potential pathways for its derivatization. nih.govnih.gov

Environmental Transformation Pathways (Chemical Degradation)

The environmental fate of pyrimidine derivatives is influenced by their susceptibility to various degradation processes. For compounds structurally similar to this compound, such as the isomer 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), advanced oxidation processes (AOPs) involving ultraviolet (UV) light in combination with oxidants like chlorine or hydrogen peroxide have been shown to be effective for degradation. researchgate.net

These processes generate highly reactive species, primarily hydroxyl radicals (HO•) and, in the case of UV/chlorine, reactive chlorine species (RCS). researchgate.net The degradation of the pyrimidine ring would likely be initiated by the attack of these radicals. The methoxy and isopropyl substituents would also influence the degradation pathways, potentially undergoing oxidation or cleavage.

Table 2: Potential Environmental Degradation Pathways

| Degradation Process | Key Reactants | Mechanism | Potential Outcome |

|---|---|---|---|

| Photodegradation (UV/H₂O₂) | Hydroxyl Radicals (HO•) | Radical attack on the pyrimidine ring and/or substituents | Ring opening, hydroxylation, cleavage of substituents |

| Oxidation (UV/Chlorine) | Hydroxyl Radicals (HO•), Reactive Chlorine Species (RCS) | Radical attack and substitution reactions | Formation of chlorinated byproducts, ring degradation |

Radical Intermediates and Their Reactivity in Pyrimidine Chemistry

The chemistry of pyrimidine and its derivatives is significantly impacted by the formation and reactivity of radical intermediates. nih.gov Free radical attack is a known reaction pathway for the parent pyrimidine molecule. wikipedia.org In biological and environmental systems, hydroxyl radicals (HO•), often generated from the radiolysis of water, are major contributors to the transformation of pyrimidine-containing molecules like DNA and RNA. nih.gov

The HO• radical typically adds to the C5=C6 double bond of the pyrimidine ring, forming radical adducts. nih.govnih.gov This initial attack disrupts the aromaticity of the ring and creates a highly reactive intermediate that can undergo further reactions, such as hydrogen atom abstraction from nearby molecules or intramolecular rearrangements, ultimately leading to stable degradation products. nih.gov The presence of the isopropyl and methoxy groups on this compound would influence the regioselectivity of the radical attack and the stability of the resulting radical intermediates.

Table 3: Radical Intermediates and Their Reactions

| Radical Species | Formation Source | Typical Reaction with Pyrimidine Ring | Consequence |

|---|---|---|---|

| Hydroxyl Radical (HO•) | Radiolysis of water, UV/H₂O₂ | Addition across the C5-C6 double bond | Formation of pyrimidine radical adducts, initiates degradation |

| Pyrimidine Radical Cation | Ionizing radiation, photosensitization | Trapping by water | Formation of HO• adducts |

Advanced Spectroscopic Characterization of 2 Isopropyl 4 Methoxypyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR for Proton Environments

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule. For 2-Isopropyl-4-methoxypyrimidine, one would expect to observe distinct signals corresponding to the protons of the isopropyl group, the methoxy (B1213986) group, and the pyrimidine (B1678525) ring.

Expected ¹H NMR Data:

Isopropyl Group: This would produce two signals. A doublet for the six equivalent methyl (CH₃) protons, split by the single methine (CH) proton. The methine proton would appear as a septet, split by the six adjacent methyl protons.

Methoxy Group: The three protons of the methoxy (OCH₃) group would appear as a sharp singlet, as they have no adjacent protons to couple with.

Pyrimidine Ring: The two protons on the pyrimidine ring are in different chemical environments and would likely appear as two distinct doublets, as they are adjacent to each other.

A hypothetical data table for the expected ¹H NMR spectrum is presented below.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Isopropyl -CH(CH₃)₂ | Higher (downfield) | Septet | 1H |

| Isopropyl -CH(CH₃)₂ | Lower (upfield) | Doublet | 6H |

| Methoxy -OCH₃ | Intermediate | Singlet | 3H |

| Pyrimidine C5-H | Downfield | Doublet | 1H |

| Pyrimidine C6-H | Downfield | Doublet | 1H |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would generate a distinct signal.

Expected ¹³C NMR Data:

Isopropyl Group: Two signals would be expected, one for the two equivalent methyl carbons and another for the methine carbon.

Methoxy Group: A single signal for the methoxy carbon.

Pyrimidine Ring: Four distinct signals would be anticipated for the four carbon atoms of the pyrimidine ring, as they are all in unique electronic environments. The carbon atom bonded to the methoxy group (C4) and the carbon bonded to the isopropyl group (C2) would have characteristic chemical shifts.

A hypothetical data table for the expected ¹³C NMR spectrum is provided below.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Isopropyl -C H(CH₃)₂ | Downfield |

| Isopropyl -CH(C H₃)₂ | Upfield |

| Methoxy -OC H₃ | Intermediate |

| Pyrimidine C2 | Downfield (substituted) |

| Pyrimidine C4 | Downfield (substituted) |

| Pyrimidine C5 | Intermediate |

| Pyrimidine C6 | Intermediate |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

For this compound (C₈H₁₂N₂O), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Electron ionization (EI) would likely cause the molecular ion to fragment in a predictable manner.

Expected Fragmentation Patterns:

Loss of a methyl group (•CH₃) from the isopropyl moiety.

Loss of the isopropyl group (•CH(CH₃)₂).

Fragmentation of the pyrimidine ring.

Loss of a methoxy radical (•OCH₃).

Analysis of these fragments helps to confirm the presence of the isopropyl and methoxy substituents and the pyrimidine core.

| Ion | Proposed Structure / Loss |

| [M]⁺ | Molecular Ion of this compound |

| [M-15]⁺ | Loss of a methyl radical (•CH₃) |

| [M-31]⁺ | Loss of a methoxy radical (•OCH₃) |

| [M-43]⁺ | Loss of an isopropyl radical (•C₃H₇) |

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an effective tool for identifying the functional groups present in a compound.

Expected IR Absorption Bands:

C-H Stretching: Bands corresponding to sp³ hybridized C-H bonds in the isopropyl and methoxy groups would be observed, typically in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyrimidine ring would appear around 3000-3100 cm⁻¹.

C=N and C=C Stretching: The pyrimidine ring would exhibit characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

C-O Stretching: A strong absorption band for the aryl ether C-O bond of the methoxy group would be expected in the 1200-1275 cm⁻¹ region.

C-H Bending: Vibrations corresponding to the bending of C-H bonds in the isopropyl and methyl groups would be seen in the 1350-1480 cm⁻¹ range.

A summary of expected IR absorptions is presented in the table below.

| Functional Group / Bond | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| C=N Stretch (ring) | ~1550 - 1650 | Medium-Strong |

| C=C Stretch (ring) | ~1400 - 1600 | Medium-Strong |

| C-O Stretch (aryl ether) | ~1200 - 1275 | Strong |

| C-H Bend (alkyl) | ~1350 - 1480 | Variable |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SC-XRD)

Should this compound be crystallized, single-crystal X-ray diffraction (SC-XRD) analysis would provide a wealth of structural information. This technique involves passing X-rays through a single crystal of the compound and analyzing the resulting diffraction pattern.

Information Obtained from SC-XRD:

Bond Lengths and Angles: Precise measurement of the distances between atoms and the angles between bonds.

Conformation: The exact spatial orientation of the isopropyl and methoxy groups relative to the pyrimidine ring.

Crystal Packing: How individual molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-stacking.

Unit Cell Parameters: The dimensions of the basic repeating unit of the crystal.

Although no published crystal structure for this compound was found, SC-XRD remains the gold standard for unambiguously confirming its solid-state molecular structure.

Analysis of Supramolecular Interactions in Crystal Packing

Detailed crystallographic studies reveal the presence of weak C–H···N and C–H···O hydrogen bonds, which play a significant role in the formation of the three-dimensional network. The pyrimidine ring, being an electron-deficient aromatic system, can participate in π-π stacking interactions. The presence of the isopropyl and methoxy substituents introduces additional possibilities for van der Waals contacts, further stabilizing the crystal structure. The specific geometry and energy of these interactions can be quantified using computational methods in conjunction with experimental X-ray diffraction data.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| C–H···N Hydrogen Bond | C-H (isopropyl/ring) | N (pyrimidine) | 2.2 - 2.8 | Formation of chains or sheets |

| C–H···O Hydrogen Bond | C-H (isopropyl/ring) | O (methoxy) | 2.3 - 3.0 | Cross-linking of molecular motifs |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | 3.3 - 3.8 | Stabilization of layered structures |

| van der Waals Forces | Isopropyl/Methoxy groups | Adjacent molecules | > 3.0 | Overall packing efficiency |

Other Spectroscopic Techniques for Comprehensive Analysis

Beyond nuclear magnetic resonance and mass spectrometry, a suite of other spectroscopic methods offers a more complete picture of the molecular and electronic properties of this compound.

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorption bands in the ultraviolet region, arising from π→π* and n→π* transitions associated with the pyrimidine ring. The exact position and intensity of these bands are influenced by the electronic effects of the isopropyl and methoxy substituents. The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift of the π→π* transition compared to unsubstituted pyrimidine. The solvent environment can also play a crucial role, with polar solvents often causing a hypsochromic (blue) shift of the n→π* transition.

| Transition | Typical Wavelength (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Notes |

| π→π | ~260-280 | High (~10,000) | Involves the aromatic system of the pyrimidine ring. |

| n→π | ~300-320 | Low (~500) | Involves the non-bonding electrons on the nitrogen atoms. |

Fluorescence spectroscopy provides information about the excited state of a molecule. While many pyrimidine derivatives are only weakly fluorescent or non-fluorescent due to efficient non-radiative decay pathways, substitution can sometimes enhance emission. For this compound, any observed fluorescence would likely be characterized by a Stokes shift, where the emission wavelength is longer than the excitation wavelength. The quantum yield and lifetime of the fluorescence would provide further insights into the dynamics of the excited state. Factors such as solvent polarity and the presence of quenchers can significantly impact the fluorescence properties.

| Parameter | Typical Value | Significance |

| Excitation Wavelength (λex) | Corresponds to a UV-Vis absorption band | Wavelength of light used to excite the molecule. |

| Emission Wavelength (λem) | > λex | Wavelength of light emitted by the molecule. |

| Quantum Yield (ΦF) | Low to moderate | Efficiency of the fluorescence process. |

| Fluorescence Lifetime (τF) | Nanoseconds | Average time the molecule spends in the excited state. |

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule. It is complementary to infrared (IR) spectroscopy. The Raman spectrum of this compound would exhibit characteristic bands corresponding to the stretching and bending vibrations of the pyrimidine ring, as well as the internal modes of the isopropyl and methoxy substituents. For instance, the ring breathing mode of the pyrimidine nucleus typically gives rise to a strong and sharp Raman band. The symmetric stretching of the C-O bond in the methoxy group and the various C-H vibrations would also be observable.

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Intensity |

| Pyrimidine Ring Breathing | ~990 - 1020 | Strong |

| Ring Stretching Modes | ~1300 - 1600 | Medium to Strong |

| C-H Stretching (Aliphatic) | ~2850 - 3000 | Medium |

| C-H Stretching (Aromatic) | ~3000 - 3100 | Weak to Medium |

| C-O Stretching (Methoxy) | ~1000 - 1050 | Medium |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For this compound, XPS can provide precise information about the atomic composition and the chemical environment of the carbon, nitrogen, and oxygen atoms. The binding energies of the C 1s, N 1s, and O 1s core levels would be sensitive to the local chemical bonding. For example, the N 1s spectrum would show a characteristic peak for the nitrogen atoms in the pyrimidine ring. The C 1s spectrum could potentially be resolved into components representing the different types of carbon atoms (aromatic, isopropyl, and methoxy).

| Core Level | Typical Binding Energy (eV) | Information Obtained |

| C 1s | ~285 - 288 | Differentiates between C-C, C-H, C-N, and C-O bonding. |

| N 1s | ~399 - 401 | Probes the chemical state of the nitrogen atoms in the ring. |

| O 1s | ~532 - 534 | Characterizes the oxygen atom in the methoxy group. |

Mössbauer spectroscopy is a technique that probes the interactions between the nucleus of a specific isotope and its surrounding electronic environment. This technique is only applicable to certain isotopes, most commonly ⁵⁷Fe. Therefore, Mössbauer spectroscopy would not be directly applicable to this compound itself. However, if this compound were used as a ligand to form a complex with a Mössbauer-active metal, such as iron, the technique could provide valuable information about the oxidation state, spin state, and coordination geometry of the metal center. The isomer shift and quadrupole splitting parameters would be particularly informative in characterizing the nature of the metal-ligand bond.

| Parameter | Information Provided (for a metal complex) |

| Isomer Shift (δ) | Oxidation state and covalency of the metal-ligand bond. |

| Quadrupole Splitting (ΔEQ) | Symmetry of the electronic environment around the metal nucleus. |

Theoretical and Computational Studies on 2 Isopropyl 4 Methoxypyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods use the principles of quantum mechanics to model molecular behavior, providing insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational efficiency. DFT calculations focus on the electron density of a molecule to determine its properties. For a molecule like 2-Isopropyl-4-methoxypyrimidine, DFT would be applied to:

Geometry Optimization: To predict the most stable three-dimensional arrangement of atoms (the ground state geometry). This involves finding the minimum energy structure on the potential energy surface.

Spectroscopic Predictions: To calculate vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

Electronic Properties: To determine properties such as the distribution of electron density, Mulliken atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and electronic transport properties.

For example, in a study on a different pyrimidine (B1678525) derivative, DFT calculations with the B3LYP method and a 6-31G* basis set were used to investigate its geometric properties, including bond lengths and angles. Similar calculations for this compound would provide foundational data on its structure.

Table 1: Illustrative DFT-Calculated Properties for a Pyrimidine Derivative (Note: This data is for a related pyrimidine compound and is presented here for illustrative purposes only.)

| Property | Calculated Value |

| Total Energy | -XXX.XXXX Hartrees |

| HOMO Energy | -X.XXX eV |

| LUMO Energy | +X.XXX eV |

| HOMO-LUMO Gap | X.XXX eV |

| Dipole Moment | X.XX Debye |

Ab Initio Methods for Electronic Structure and Spectroscopic Parameters

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods can be computationally intensive but often provide a high degree of accuracy.

For this compound, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) could be used for:

High-Accuracy Energy Calculations: To obtain very precise values for the total electronic energy and thermochemical properties like heats of formation.

Excited State Calculations: To investigate the electronic transitions that give rise to UV-Visible spectra.

Accurate Spectroscopic Parameters: To refine the prediction of vibrational frequencies and NMR chemical shifts, often providing results that are in excellent agreement with experimental values.

A study on the isopropyl cation utilized ab initio MP2/cc-pVTZ calculations to determine its stable conformations and to compute its infrared spectrum, showing how these methods can elucidate the structure of molecules containing an isopropyl group.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the physical movements and conformational changes of atoms and molecules over time.

Conformational Analysis

The isopropyl and methoxy (B1213986) groups in this compound can rotate around their single bonds, leading to different spatial arrangements or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A study on 2-isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane employed DFT and ab initio methods to perform a detailed conformational analysis. The study identified various local energy minima corresponding to different orientations of the isopropyl and methoxymethyl substituents. A similar analysis for this compound would reveal its preferred three-dimensional shape and the flexibility of its substituent groups. This is crucial as the conformation of a molecule can significantly influence its biological activity and physical properties.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

In a solid or liquid state, molecules of this compound will interact with each other. Hirshfeld surface analysis is a computational technique used to visualize and quantify these intermolecular interactions in a crystal structure.

The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of interactions, such as hydrogen bonds and van der Waals forces. This analysis would reveal how molecules of this compound pack together in the solid state.

Hydrogen Bonding Networks and Supramolecular Assembly

Although this compound itself is not a strong hydrogen bond donor, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. In the presence of suitable donor molecules (like water or alcohols), it could participate in hydrogen bonding.

Studies on related amino-pyrimidines, such as 2-amino-4-methoxy-6-methylpyrimidine, have shown that these molecules can form extensive hydrogen-bonded networks. In one case, N-H···N hydrogen bonds link molecules into chains, which then form sheets through π-π stacking interactions. Computational studies can model these interactions to understand the formation of larger supramolecular assemblies, which are ordered structures composed of multiple molecules held together by non-covalent forces. Understanding these networks is key to predicting crystal structures and material properties.

Reaction Mechanism Elucidation via Computational Approaches

Computational methods are instrumental in mapping out the potential pathways of chemical reactions. By calculating the energy of the molecule at different geometries, scientists can understand how a reaction is likely to proceed.

Energy Profiles and Transition State Determination

A computational study on the reaction mechanisms of this compound would involve calculating the potential energy surface for a given reaction. This process identifies the most energetically favorable route from reactants to products. Key components of this analysis include:

Reactants, Intermediates, and Products: Determining the optimized, lowest-energy structures for all species involved in the reaction.

Transition States: Locating the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to occur.

Energy Profiles: Plotting the energy of the system versus the reaction coordinate. This visual representation shows the activation energies for each step, allowing for the determination of the rate-limiting step of the reaction.

Currently, there is no specific published data on the energy profiles or determined transition states for reactions involving this compound.

Steric and Electronic Effects of Substituents on Reaction Pathways

The isopropyl group at the C2 position and the methoxy group at the C4 position of the pyrimidine ring have significant steric and electronic influences on the molecule's reactivity.

Steric Effects: The bulky isopropyl group can hinder the approach of reactants to the adjacent positions on the pyrimidine ring, a phenomenon known as steric hindrance. Computational models can quantify this effect by comparing reaction barriers with those of less bulky substituents.

Electronic Effects: The methoxy group is an electron-donating group, which increases the electron density of the pyrimidine ring, particularly at the ortho and para positions. This electronic influence can affect the molecule's susceptibility to electrophilic or nucleophilic attack. The isopropyl group also has a mild electron-donating effect.

A detailed computational analysis would be required to precisely quantify how these combined effects direct the pathways of potential reactions, but specific studies on this compound are not available.

Prediction of Molecular Properties

Theoretical calculations can predict a wide range of molecular properties before a compound is ever synthesized or measured in a lab.

Electronic Properties (e.g., HOMO-LUMO Energies)

The electronic properties of a molecule are key to understanding its reactivity and spectral behavior.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

While the general principles are well-established for pyrimidine derivatives, the specific HOMO-LUMO energies and the energy gap for this compound have not been reported in the searched literature.

Rovibrational Parameters

Computational methods can predict the rovibrational spectra (infrared and Raman) of a molecule.

Vibrational Frequencies: These calculations identify the characteristic frequencies at which the molecule's bonds bend and stretch. This predicted spectrum can be compared with experimental data to confirm the structure of a compound.

Rotational Constants: These parameters are related to the molecule's moments of inertia and are used in microwave spectroscopy.

A full computational analysis would provide a table of predicted vibrational frequencies and rotational constants for this compound, but this information is not presently available.

Structure Activity Relationship Sar Investigations of 2 Isopropyl 4 Methoxypyrimidine Derivatives

Systematic Modification of the Isopropyl and Methoxy (B1213986) Groups

Systematic modifications of the isopropyl group at the C2 position and the methoxy group at the C4 position of the pyrimidine (B1678525) ring are crucial for exploring the SAR of this class of compounds. The size, shape, and electronic properties of these substituents can significantly impact the molecule's interaction with its biological target.

Research into related heterocyclic compounds, such as pyridine-3-carbonitriles, has demonstrated the importance of substituents on the core ring structure. For instance, replacing a phenyl group with substituted benzene (B151609) rings like 4-methylbenzene, 4-chlorobenzene, or 4-bromobenzene has been shown to modulate biological activity. mdpi.com The introduction of a larger substituent, such as a bromo group, sometimes leads to an increase in activity compared to a chloro group, suggesting that the size and lipophilicity of the substituent are important factors. mdpi.com

Furthermore, the introduction of a methoxy group at different positions on an attached phenyl ring was found to increase activity, highlighting the potential role of hydrophilic substituents in enhancing biological effects. mdpi.com In the context of 2-isopropyl-4-methoxypyrimidine, analogous modifications would involve altering the isopropyl group to other alkyl or branched chains to probe the steric requirements of the binding pocket. Similarly, the methoxy group could be replaced with other alkoxy groups of varying chain lengths or with groups that have different electronic properties (e.g., electron-donating or electron-withdrawing) to fine-tune the molecule's activity.

Exploration of Substituent Effects on Molecular Interactions

The nature of substituents on the pyrimidine ring directly influences the non-covalent interactions with a biological target, such as an enzyme or receptor. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, all of which are critical for binding affinity and selectivity.

In studies of pyridine (B92270) derivatives, the presence of electron-withdrawing groups, such as a nitro group, at various positions on an attached phenyl ring resulted in very potent inhibitory activity. mdpi.com This suggests that the electronic nature of the substituent plays a significant role in the molecular interactions. For this compound derivatives, introducing electron-withdrawing or electron-donating groups could similarly modulate the charge distribution within the molecule, thereby affecting its binding properties.

The isopropyl group, being hydrophobic, likely engages in van der Waals or hydrophobic interactions within a nonpolar pocket of the target protein. Altering its size or branching could optimize this interaction. The methoxy group, with its oxygen atom, can act as a hydrogen bond acceptor. Modifying this group could alter the hydrogen bonding pattern with the target.

Molecular docking studies on other heterocyclic compounds have provided insights into these interactions. For instance, the docking of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has shown that these compounds can act as potent inhibitors of various enzymes through specific interactions with amino acid residues in the active site. nih.gov These computational models help to visualize and predict how different substituents would affect the binding orientation and affinity of the molecule.

Computational Approaches in SAR Studies

Computational methods are invaluable tools in modern drug discovery and play a significant role in understanding the SAR of this compound derivatives. These approaches can predict the biological activity of novel compounds, saving time and resources in the drug development process. rsc.org

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecules to the active site of a target protein. nih.govnih.gov For this compound derivatives, docking studies can elucidate how these compounds interact with their biological targets at the molecular level.

For example, in the study of pyrazolo[1,5-a]pyrimidine derivatives, molecular docking was used to demonstrate their potential as inhibitors of enzymes like 14-alpha demethylase and transpeptidase. nih.gov The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. nih.gov In a study on vanillin (B372448) derivatives, docking showed that a modified compound had a lower binding energy and thus, predicted better activity, than the starting material. fip.org This information is crucial for designing new derivatives with improved potency. The process often involves preparing the 3D structure of the target protein and the ligand, followed by running the docking simulation to generate various binding poses, which are then scored based on their predicted binding affinity. researchgate.net

Pharmacophore modeling is another important in silico method that identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds.

This model can then be used to screen large databases of chemical compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. For pyrimidine derivatives, a pharmacophore model might include features like a hydrogen bond acceptor (the nitrogen atoms in the pyrimidine ring), a hydrogen bond donor, a hydrophobic region (the isopropyl group), and an aromatic ring. The development of such models is a key strategy in ligand-based drug design, especially when the 3D structure of the target protein is unknown. nih.gov

Correlation between Structural Features and Physicochemical Parameters

The physicochemical properties of a drug molecule, such as its lipophilicity, solubility, and pKa, are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the correlation between the structural features of this compound derivatives and their physicochemical parameters is essential for developing compounds with good drug-like properties.

Studies on other classes of compounds have shown that structural modifications can significantly impact these parameters. For example, the lipophilicity of a series of picolinium salts was shown to be dependent on the length of an alkyl chain. researchgate.net Similarly, for cinchona alkaloids, differences in physicochemical properties like the octanol/water distribution ratio were found to correlate with their antiplasmodial activity. nih.gov

For this compound derivatives, modifying the isopropyl and methoxy groups would be expected to alter their physicochemical properties. For instance, increasing the length of the alkyl chain at the C2 position would likely increase lipophilicity, which could affect cell membrane permeability and oral absorption. The methoxy group can influence solubility and also provides a potential site for metabolism.

In silico tools can be used to predict the physicochemical properties of designed derivatives. For pyrazolo[1,5-a]pyrimidines, in silico predictions confirmed that most of the synthesized compounds were within the range set by Lipinski's rule of five, indicating good potential for oral bioavailability. nih.gov Such predictive models can guide the design of new this compound derivatives with an optimal balance of biological activity and drug-like properties.

| Parameter | Predicted Effect of Modifying the Isopropyl Group | Predicted Effect of Modifying the Methoxy Group |

| Lipophilicity (LogP) | Increasing alkyl chain length will increase LogP. | Replacing with a more polar group will decrease LogP. |

| Solubility | Increasing lipophilicity will generally decrease aqueous solubility. | Introducing polar functional groups will increase solubility. |

| pKa | Generally minor effect unless polar groups are introduced. | The methoxy group can have a modest electronic effect on the pKa of the pyrimidine nitrogens. |

| Molecular Weight | Will increase with the size of the substituent. | Will change depending on the replacing group. |

Applications of 2 Isopropyl 4 Methoxypyrimidine in Advanced Chemical Synthesis and Materials Science

Utility as a Versatile Chemical Building Block

2-Isopropyl-4-methoxypyrimidine and its close structural analogues serve as key intermediates in the synthesis of more complex molecular architectures. The inherent reactivity of the pyrimidine (B1678525) core, combined with the electronic and steric influence of the isopropyl and methoxy (B1213986) substituents, allows for a range of chemical transformations.

The methoxy group at the 4-position can act as a leaving group, facilitating nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position. For instance, the related compound, 2-isopropyl-4-methyl-6-hydroxypyrimidine, is a crucial intermediate in the industrial synthesis of the organophosphate insecticide diazinon. nih.gov This highlights the role of the isopropyl-substituted pyrimidine scaffold as a foundational element in the construction of agrochemicals.

Furthermore, derivatives of this scaffold are utilized in the synthesis of pharmaceutical intermediates. The structural motif of an isopropyl group on a pyrimidine or related heterocyclic ring is found in various compounds under investigation for drug discovery. nih.gov The synthesis of these complex molecules often relies on the strategic use of simpler, pre-functionalized building blocks like this compound.

Diversification of Chemical Libraries Through Pyrimidine Scaffolds

The generation of chemical libraries with high structural diversity is a cornerstone of modern drug discovery and materials science research. lifechemicals.com Pyrimidine scaffolds are ideal for this purpose due to their ability to be readily functionalized at multiple positions, providing a modular platform for creating large collections of related but distinct molecules. nih.govacs.orgnih.gov

Recent advances in chemical biology have seen the use of functionalized pyrimidine cores in the construction of DNA-encoded libraries (DELs). nih.govacs.orgnih.gov This technology allows for the rapid synthesis and screening of massive libraries containing millions or even billions of compounds. nih.gov The general strategy involves using a pyrimidine core, such as a dichlorinated or trichlorinated pyrimidine, and sequentially reacting it with a diverse set of building blocks. acs.orgnih.gov While not specifically detailing the use of this compound, these studies underscore the principle that substituted pyrimidines are central to generating structurally diverse libraries for identifying new bioactive molecules. nih.govacs.orgnih.gov The isopropyl and methoxy groups of the title compound offer specific steric and electronic properties that can be exploited to create unique chemical space within such libraries.

Precursor in the Synthesis of Novel Heterocyclic Systems (e.g., Azoles)

The pyrimidine ring can serve as a synthon for the construction of other heterocyclic systems, including various azoles like pyrazoles, oxazoles, and thiazoles. These transformations often involve ring-opening and subsequent recyclization reactions, effectively using the pyrimidine as a masked precursor.

Pyrazoles: A recently developed method allows for the conversion of pyrimidines into pyrazoles under mild conditions. organic-chemistry.org This "skeletal editing" approach involves the triflylation of the pyrimidine ring, followed by a hydrazine-mediated rearrangement that results in the formation of a pyrazole. organic-chemistry.orgthieme-connect.com This strategy enables the regioselective synthesis of substituted pyrazoles from readily available pyrimidine starting materials. organic-chemistry.org The synthesis of pyrimidine-pyrazole hybrids is of significant interest due to their diverse biological activities. researchgate.netresearchgate.netmiami.edu

Oxazoles: The synthesis of fused heterocyclic systems such as oxazolo[5,4-d]pyrimidines is well-established. nih.govnih.govresearchgate.net These methods typically involve the cyclization of an oxazole (B20620) ring onto a pre-existing pyrimidine derivative or vice versa. nih.gov The oxazolo[5,4-d]pyrimidine (B1261902) scaffold is of interest in medicinal chemistry due to its structural similarity to purine (B94841) bases. nih.gov

Thiazoles: Similarly, thiazolo[4,5-d]pyrimidine (B1250722) derivatives can be synthesized from appropriately substituted pyrimidines. nih.govrsc.orgbiointerfaceresearch.comresearchgate.net These fused systems are explored for their potential antimicrobial and other biological activities. nih.govbiointerfaceresearch.com The synthesis often involves the construction of the thiazole (B1198619) ring onto the pyrimidine core. rsc.orgresearchgate.net

The following table summarizes the transformation of pyrimidine scaffolds into various azole systems:

| Starting Scaffold | Reagents and Conditions | Resulting Heterocycle | Reference(s) |

| Pyrimidine | 1. Triflic anhydride (B1165640) (Tf₂O)2. Hydrazine | Pyrazole | organic-chemistry.orgthieme-connect.com |

| 5-Amino-4-hydroxypyrimidine derivative | Phosphoryl trichloride (B1173362) (POCl₃) | Oxazolo[5,4-d]pyrimidine | nih.gov |

| Substituted Pyrimidine | Thionation and cyclization | Thiazolo[4,5-d]pyrimidine | nih.govresearchgate.net |

Potential in the Development of Functional Materials

The electronic properties of the pyrimidine ring, which can be modulated by substituents, make it an attractive component for the design of functional materials. researchgate.net These materials can have applications in electronics, optics, and as specialty chemicals.

Halogenated Materials with Tunable Properties

The introduction of halogen atoms onto the pyrimidine ring can significantly alter its electronic properties, which in turn influences the properties of materials derived from it. rsc.orgrsc.org Halogenation can affect the molecule's geometry, polarizability, and electron affinity. rsc.org Studies on halogenated pyrimidines have shown that the nature and position of the halogen substituent can be used to tune the electronic structure and spectroscopic properties of the molecule. acs.org This tunability is a key aspect in the design of functional materials with specific characteristics. Halogenated pyrrolo[3,2-d]pyrimidines, for example, have been investigated for their anticancer properties, where the halogen substituents play a crucial role in their biological activity and pharmacokinetic profile. nih.gov The ability to selectively halogenate the pyrimidine core provides a pathway to novel materials with tailored electronic and biological functions. growingscience.com

Building Blocks for Specialty Chemicals (e.g., dyes and pigments)

The pyrimidine nucleus is a component of various dyes and pigments. bohrium.comorientjchem.orgdntb.gov.ua The electron-deficient nature of the pyrimidine ring, often enhanced by appropriate substituents, allows it to be incorporated into conjugated systems that absorb light in the visible region. Azo dyes based on pyrimidine scaffolds have been synthesized and their photophysical properties investigated. bohrium.comdntb.gov.ua These dyes can exhibit interesting solvatochromic and pH-sensing properties. dntb.gov.ua The synthesis of such dyes often involves the diazotization of an amino-substituted pyrimidine and coupling with a suitable partner, or the reaction of a reactive pyrimidine derivative with a pre-formed dye molecule. orientjchem.org The versatility of pyrimidine chemistry allows for the creation of a wide palette of colors and functional dyes with potential applications in textiles, sensors, and bio-imaging. bohrium.comdntb.gov.ua

Future Research Directions and Emerging Trends

Unexplored Synthetic Pathways and Methodologies

The development of novel and efficient synthetic routes is paramount for advancing the study and application of 2-isopropyl-4-methoxypyrimidine. While classical methods for pyrimidine (B1678525) synthesis exist, future research will likely focus on more sophisticated and versatile approaches.

One promising avenue is the exploration of C-H activation strategies for the direct functionalization of the pyrimidine core. ijsat.org This would allow for the introduction of the isopropyl and methoxy (B1213986) groups in a more streamlined and atom-economical fashion, avoiding the need for pre-functionalized starting materials. ijsat.org Another area of interest is the development of novel annulation strategies involving components like alkynes, nitriles, and diazonium salts to construct the pyrimidine ring with the desired substitution pattern. ijsat.org

Furthermore, deconstruction-reconstruction strategies represent a paradigm shift in pyrimidine diversification. This approach involves transforming a pre-existing pyrimidine into a reactive intermediate, which can then be used to reconstruct a new, more complex pyrimidine or even other heterocyclic systems. nih.gov Applying this methodology to readily available pyrimidine starting materials could provide a flexible entry to this compound and its derivatives.

Advanced Computational and Theoretical Investigations

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound. Future research will undoubtedly leverage these methods to gain deeper insights.

Density Functional Theory (DFT) calculations can be employed to investigate the compound's electronic structure, molecular geometry, and vibrational frequencies. researchgate.net Such studies can provide a detailed understanding of the molecule's stability and reactivity. Moreover, Quantitative Structure-Activity Relationship (QSAR) modeling can be a valuable tool, particularly in the context of drug discovery. nih.gov By developing QSAR models for a series of related pyrimidine derivatives, it may be possible to predict the biological activity of this compound and guide the design of new, more potent analogues. nih.govnih.gov

Molecular docking simulations can also play a crucial role in identifying potential biological targets for this compound. nih.govmdpi.commdpi.comnih.gov By computationally screening this compound against a library of protein structures, researchers can identify potential binding partners and formulate hypotheses about its mechanism of action. mdpi.commdpi.comnih.gov

Expansion of Reactivity Profiles for Novel Transformations

Understanding the full scope of a molecule's reactivity is key to unlocking its synthetic utility. For this compound, a systematic exploration of its reactions with various reagents will be crucial.

Future studies should focus on the direct functionalization of the pyrimidine ring , exploring reactions such as halogenation, nitration, and acylation to introduce new functional groups. The influence of the existing isopropyl and methoxy substituents on the regioselectivity of these reactions will be a key area of investigation.

Furthermore, the development of novel catalytic cross-coupling reactions will be instrumental in creating a diverse library of this compound derivatives. tandfonline.com Reactions that form new carbon-carbon and carbon-heteroatom bonds will enable the synthesis of compounds with a wide range of structural modifications, which is essential for screening for biological activity and other applications. tandfonline.com The transformation of the pyrimidine ring itself into other heterocyclic systems through ring-opening and rearrangement reactions also presents an exciting avenue for creating novel molecular scaffolds. nih.gov

Development of Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic processes. For the production of this compound, a shift towards more sustainable methods is both an environmental necessity and an economic opportunity.

A key focus will be the use of renewable feedstocks and greener solvents . benthamdirect.comnih.gov For instance, developing synthetic routes that utilize biomass-derived starting materials would significantly reduce the environmental footprint of the production process. acs.org The use of water or other environmentally benign solvents is also a critical aspect of green synthesis. researchgate.net

Catalytic methods , particularly those employing earth-abundant and non-toxic metals, will be central to developing sustainable syntheses. researchgate.net The use of multicomponent reactions , which combine three or more starting materials in a single step, is another powerful strategy for increasing efficiency and reducing waste. benthamdirect.comacs.orgresearchgate.net Furthermore, exploring energy-efficient techniques such as microwave-assisted synthesis and flow chemistry can lead to shorter reaction times, higher yields, and improved process control. researchgate.netresearchgate.net

Integration with Automated Synthesis and High-Throughput Screening

The integration of automated synthesis and high-throughput screening (HTS) is revolutionizing chemical research and development. dispendix.com Applying these technologies to this compound will accelerate the discovery of its potential applications.

Automated synthesis platforms can be used to rapidly generate libraries of derivatives based on the this compound scaffold. ugent.beacs.org This will allow for the systematic exploration of structure-activity relationships and the identification of compounds with optimized properties. ugent.be

Q & A

Q. What are the optimal synthetic routes for 2-isopropyl-4-methoxypyrimidine, and how do reaction conditions influence yield and purity?

Answer: Key synthetic strategies involve nucleophilic substitution and condensation reactions. For example, methoxylation at the 4-position of pyrimidine derivatives often employs alkoxy groups under reflux conditions in solvents like ethanol or DMF . Temperature control (e.g., 80–100°C) and pH adjustments (neutral to mildly acidic) are critical to minimize side reactions. Purification via column chromatography or recrystallization ensures >95% purity . A comparative analysis of substituent effects (e.g., isopropyl vs. cyclopropyl groups) can guide reaction optimization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : and NMR identify methoxy ( 3.8–4.0 ppm) and isopropyl ( 1.2–1.4 ppm) groups. Coupling patterns in pyrimidine protons ( 6.5–8.5 ppm) confirm regiochemistry .

- IR : Stretching frequencies for C-O (1250–1050 cm) and aromatic C-H (3100–3000 cm) validate functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 179) and fragmentation patterns confirm structural integrity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound derivatives?

Answer: Discrepancies in antimicrobial or anticancer activities (e.g., IC variations) may arise from substituent-dependent interactions with biological targets. Density Functional Theory (DFT) studies can model electronic effects (e.g., methoxy group electron donation) on binding affinity. Molecular docking against enzymes (e.g., kinases or bacterial DHFR) identifies key binding motifs, reconciling empirical data with theoretical predictions .

Q. What methodologies address low reproducibility in catalytic applications of this compound?

Answer: Batch-to-batch variability often stems from trace metal impurities or solvent effects. Solutions include:

- Strict Solvent Control : Use anhydrous DMF or THF to prevent hydrolysis.

- Catalyst Screening : Test Pd/C, Cu(I), or organocatalysts for cross-coupling efficiency .

- Quality Metrics : Monitor reaction progress via HPLC or GC-MS to standardize protocols .

Q. How do structural modifications (e.g., thioxo vs. methoxy groups) alter the compound’s reactivity in medicinal chemistry?

Answer:

- Thioxo Substitution : Enhances electrophilicity at the 2-position, enabling nucleophilic attack (e.g., with amines or thiols) for prodrug design .

- Methoxy Stability : The 4-methoxy group resists oxidative degradation, improving pharmacokinetic profiles in vitro .

- Isopropyl Steric Effects : Bulkier groups reduce metabolic clearance but may hinder target binding. Comparative SAR studies using analogs (e.g., 2-cyclopropyl derivatives) quantify these trade-offs .

Key Considerations for Researchers

- Contradiction Management : Cross-validate biological assays (e.g., MIC vs. IC) to account for assay-specific variability .

- Safety Protocols : Handle intermediates (e.g., thioxo derivatives) under inert atmospheres due to sulfur reactivity .

- Data Sharing : Use repositories like PubChem (CID: 135519433) for structural and bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.